D-Phenylalanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
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Overview
Description
D-Phenylalanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple sugar moieties and a benzo(a)naphthacene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- typically involves multi-step organic synthesis. The process may include the protection and deprotection of functional groups, glycosylation reactions to attach sugar moieties, and the formation of the benzo(a)naphthacene core through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors for certain steps, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- can undergo various chemical reactions including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful probe for studying reaction mechanisms and pathways.
Biology
In biology, the compound could be used to study the interactions between sugars and proteins, as well as the role of glycosylation in biological processes.
Medicine
In medicine, the compound might have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-cancer or anti-inflammatory effects.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of D-Phenylalanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- would depend on its specific biological activity. If the compound exhibits anti-cancer activity, for example, it might work by inhibiting key enzymes or signaling pathways involved in cell proliferation. Molecular targets could include proteins involved in DNA replication, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other glycosylated anthracyclines or benzo(a)naphthacenes, such as doxorubicin or daunorubicin. These compounds also feature complex structures with multiple sugar moieties and aromatic cores.
Uniqueness
What sets D-Phenylalanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- apart is its specific combination of functional groups and sugar moieties, which might confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
148676-99-7 |
---|---|
Molecular Formula |
C46H48N2O18 |
Molecular Weight |
916.9 g/mol |
IUPAC Name |
(2R)-3-phenyl-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C46H48N2O18/c1-16-10-23-30(37(55)27(16)43(59)48-24(44(60)61)11-18-8-6-5-7-9-18)29-21(14-22-31(38(29)56)34(52)20-12-19(62-4)13-25(49)28(20)33(22)51)35(53)41(23)65-46-40(58)42(32(47-3)17(2)64-46)66-45-39(57)36(54)26(50)15-63-45/h5-10,12-14,17,24,26,32,35-36,39-42,45-47,49-50,53-58H,11,15H2,1-4H3,(H,48,59)(H,60,61)/t17-,24-,26-,32+,35+,36+,39-,40-,41+,42+,45+,46+/m1/s1 |
InChI Key |
MDWSPQAWQWMMGT-RLXHSKBDSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)O)C)O)C(=O)C7=C(C4=O)C(=CC(=C7)OC)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CC6=CC=CC=C6)C(=O)O)C)O)C(=O)C7=C(C4=O)C(=CC(=C7)OC)O)O)O)OC8C(C(C(CO8)O)O)O)NC |
Origin of Product |
United States |
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